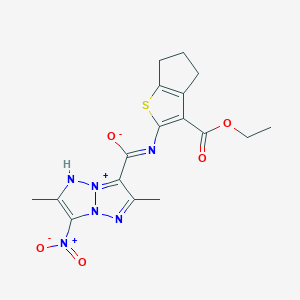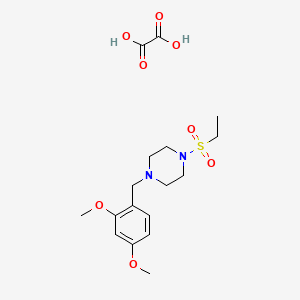![molecular formula C20H16ClN3O3 B6055869 N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide](/img/structure/B6055869.png)
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide, also known as BML-210, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of nicotinamide derivatives and has been shown to possess anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the inflammatory response.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to improve mitochondrial function and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, LOX, and iNOS, which makes it a valuable tool for studying the role of these enzymes in the inflammatory response. It is also relatively stable and has a long half-life, which allows for prolonged exposure to cells or tissues. However, one limitation of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide is that it can be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has several potential future directions. One area of research is the development of more potent and selective inhibitors of COX-2, LOX, and iNOS. Another area of research is the development of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Additionally, N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide could be studied for its potential use in combination therapy with other anti-inflammatory or anti-cancer agents. Finally, further research is needed to fully elucidate the mechanism of action of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide and to identify its potential therapeutic targets.
Méthodes De Synthèse
The synthesis of N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide involves the reaction of 4-chloro-2-methoxy-5-nitrobenzamide with 4-aminobenzoyl chloride in the presence of a base. The resulting product is then reacted with nicotinic acid in the presence of a coupling agent to obtain N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide. The purity of the compound is usually determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]nicotinamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been shown to be effective in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders.
Propriétés
IUPAC Name |
N-(4-benzamido-2-chloro-5-methoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-27-18-11-16(23-20(26)14-8-5-9-22-12-14)15(21)10-17(18)24-19(25)13-6-3-2-4-7-13/h2-12H,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDVFSXMWLQPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=CN=CC=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5528777 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6055786.png)
![4-methoxy-N-({1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6055787.png)

![11,11-dimethyl-6-(methylthio)-3,4,11,12-tetrahydro-2H,9H-pyrano[4',3':4,5]thieno[3,2-e]pyrimido[1,2-c]pyrimidine hydrochloride](/img/structure/B6055800.png)
methanone](/img/structure/B6055807.png)
![2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6055812.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6055818.png)
![methyl 5-ethyl-2-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6055825.png)
![2-[(4-chlorophenyl)amino]-4'-methyl-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6055841.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-phenoxy-2-furamide](/img/structure/B6055863.png)
![N-(2-phenylethyl)-3-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6055871.png)
![N-(4-ethoxyphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6055884.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6055889.png)